
16-Hydroxy Capsaicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Hydroxy Capsaicin-d3 is a deuterated analog of 16-Hydroxy Capsaicin, a metabolite of Capsaicin. Capsaicin is a well-known compound responsible for the pungency of chili peppers. The deuterated form, this compound, is used in various scientific research applications due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium atoms into the molecular structure of 16-Hydroxy Capsaicin. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the compound from deuterated starting materials, ensuring the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or total synthesis methods. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product .
化学反応の分析
Types of Reactions
16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and interactions involving capsaicinoids.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and coatings with specific properties
作用機序
The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets and pathways. Capsaicinoids, including this compound, exert their effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. This binding leads to the activation of the receptor, resulting in the release of neurotransmitters and modulation of pain and inflammation pathways .
類似化合物との比較
Similar Compounds
Capsaicin: The primary compound responsible for the pungency of chili peppers.
Dihydrocapsaicin: A closely related compound with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with structural similarities.
Homocapsaicin: A capsaicinoid with a slightly different structure.
Uniqueness of 16-Hydroxy Capsaicin-d3
This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for specific labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .
特性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChIキー |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O |
正規SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



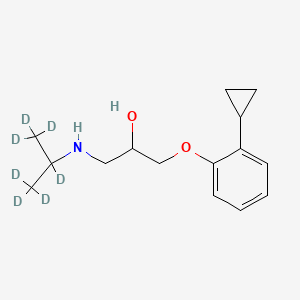
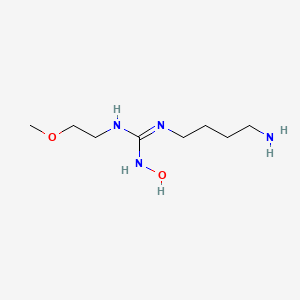
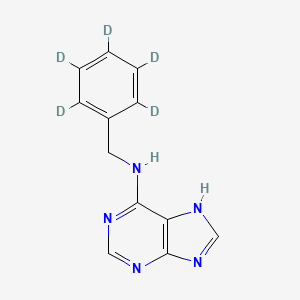
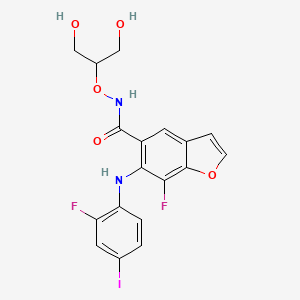
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


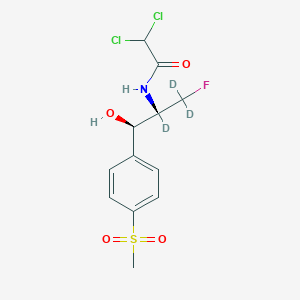

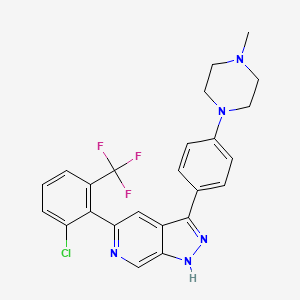
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
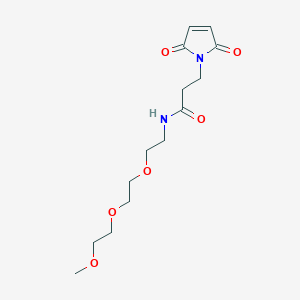
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
